molecular formula C33H31F2NO4 B15063045 ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate

ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate

Cat. No.: B15063045
M. Wt: 543.6 g/mol
InChI Key: OKCLDNDDYXKAMK-BDJZEIKTSA-N
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Description

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate typically involves multi-step organic synthesis. The process often starts with the preparation of key intermediates, such as benzyloxyphenyl and fluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, including amination and esterification, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate can be compared with other similar compounds, such as:

  • Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-chlorophenyl)amino)methyl)-5-(4-chlorophenyl)-5-oxopentanoate
  • Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-bromophenyl)amino)methyl)-5-(4-bromophenyl)-5-oxopentanoate

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can result in distinct properties and applications.

Properties

Molecular Formula

C33H31F2NO4

Molecular Weight

543.6 g/mol

IUPAC Name

ethyl 2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-oxopentanoate

InChI

InChI=1S/C33H31F2NO4/c1-2-39-33(38)30(20-21-31(37)24-8-12-26(34)13-9-24)32(36-28-16-14-27(35)15-17-28)25-10-18-29(19-11-25)40-22-23-6-4-3-5-7-23/h3-19,30,32,36H,2,20-22H2,1H3/t30?,32-/m1/s1

InChI Key

OKCLDNDDYXKAMK-BDJZEIKTSA-N

Isomeric SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)[C@@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)C(C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

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